Chlorocarbonyl gold(I)

Beschreibung

Historical Development of Gold(I) Organometallic Complexes

The field of organogold chemistry, which studies compounds containing gold-carbon bonds, has a rich history. The journey began with early explorations into the reactions of gold salts with organic reagents. A significant milestone in the development of organometallic chemistry was the synthesis of the first metal-carbonyl derivatives, [Pt(CO)2Cl2] and [Pt(CO)Cl2]2, by Schützenberger between 1868 and 1870. This was followed by the discovery of binary metal-carbonyls like [Ni(CO)4] and [Fe(CO)5] in the late 19th century. encyclopedia.pub

The 20th century saw a rapid expansion in the number and variety of organogold compounds. americanelements.com A pivotal moment for gold chemistry was the development of well-defined gold(I) complexes stabilized by ligands such as phosphines and N-heterocyclic carbenes (NHCs). nih.gov These ligated gold(I) complexes, often prepared as stable chloride precursors like chloro(triphenylphosphine)gold(I), marked a significant advance. They provided a gateway to generating highly reactive cationic gold(I) species through halide abstraction, which spurred a surge of interest in the synthetic applications of gold catalysis. nih.gov

Fundamental Principles of Gold(I) Coordination

Gold(I) complexes are predominantly characterized by a d¹⁰ electron configuration, leading to the formation of 2-coordinate, linear, and diamagnetic species. nih.govnih.gov These 14-electron complexes typically adopt a linear geometry, a feature that is central to their chemistry. nih.govresearchgate.net The stability of the gold(I) oxidation state is often maintained through coordination with various ligands.

Ligands play a crucial role in preventing the reduction of Au(I) to metallic Au(0). nih.gov Common stabilizing ligands include soft donors like phosphines, arsines, isocyanides, and N-heterocyclic carbenes (NHCs). nih.govchemrxiv.org The choice of ligand is critical as it can be modulated to fine-tune the electronic and steric properties of the gold complex, thereby influencing its reactivity and catalytic activity. chemrxiv.orgmdpi.com The coordination chemistry of gold(I) is dominated by these linear, two-coordinate complexes of the type [AuXL], where X is an anionic ligand and L is a neutral donor ligand. researchgate.net

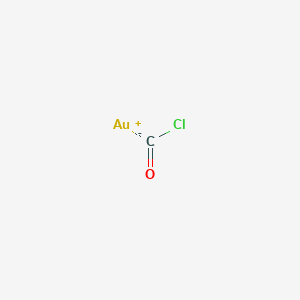

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

chloromethanone;gold(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClO.Au/c2-1-3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLIHFWOYWDOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-](=O)Cl.[Au+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CAuClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504778 | |

| Record name | Gold(1+) chloro(oxo)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50960-82-2 | |

| Record name | Gold(1+) chloro(oxo)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation Methodologies for Chlorocarbonyl Gold I

Direct Synthesis from Gold Precursors

The most common method for synthesizing Chlorocarbonyl gold(I) involves the direct carbonylation of gold chlorides.

One established route is the reaction of gold(I) chloride (AuCl) with carbon monoxide (CO). smolecule.com This process requires careful control of reaction conditions to ensure the formation and stability of the final product. smolecule.com

Alternatively, anhydrous gold(III) chloride (AuCl₃) can be used as the starting material. The reaction between AuCl₃ and carbon monoxide in a suitable solvent like thionyl chloride (SOCl₂) can yield Au(CO)Cl. wikipedia.org Initially, this reaction may form a mixed-valence gold(I,III) chloride, Au₄Cl₈, with Au(CO)Cl as an intermediate. wikipedia.orgwikipedia.org By using an excess of carbon monoxide, the reaction can be driven to produce Chlorocarbonyl gold(I) as the primary product. wikipedia.org Another variation involves the reduction of gold(III) chloride to gold(I) chloride in tetrachloroethylene (B127269) at 120°C, which then reacts with CO to form Au(CO)Cl. wikipedia.org

| Gold Precursor | Reagent | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Gold(I) chloride (AuCl) | Carbon monoxide (CO) | Controlled conditions, inert atmosphere | Chlorocarbonyl gold(I) (Au(CO)Cl) | smolecule.com |

| Anhydrous Gold(III) chloride (AuCl₃) | Carbon monoxide (CO) | Solvent: Thionyl chloride (SOCl₂); excess CO | Chlorocarbonyl gold(I) (Au(CO)Cl) | wikipedia.org |

| Anhydrous Gold(III) chloride (AuCl₃) | Carbon monoxide (CO) | Solvent: Tetrachloroethylene; 120°C | Chlorocarbonyl gold(I) (Au(CO)Cl) | wikipedia.org |

Preparation of Anhydrous Gold(III) Chloride as a Precursor for Chlorocarbonyl Gold(I)

The synthesis of Au(CO)Cl often relies on a high-quality anhydrous gold(III) chloride (Au₂Cl₆) precursor. Gold(III) chloride is a hygroscopic and light-sensitive solid. wikipedia.org

Several methods exist for its preparation:

Direct Chlorination: This is the most common method and involves passing chlorine gas over gold powder at elevated temperatures (e.g., 180°C). wikipedia.orglibrary.ph

Reaction: 2 Au + 3 Cl₂ → Au₂Cl₆

From Chloroauric Acid: Gold metal can be dissolved in aqua regia to form chloroauric acid (HAuCl₄). The resulting acid is then heated to yield anhydrous gold(III) chloride. wikipedia.org

Reaction 1: Au + HNO₃ + 4 HCl → HAuCl₄ + NO + 2 H₂O

Reaction 2: 2 HAuCl₄ → Au₂Cl₆ + 2 HCl

It is crucial to use the anhydrous form of AuCl₃ for the carbonylation reaction, as the presence of water can lead to decomposition of the desired Chlorocarbonyl gold(I) product.

Derivatization Reactions Involving Chlorocarbonyl Gold(I)

Chlorocarbonyl gold(I) is a valuable reagent for synthesizing other gold complexes through derivatization, primarily via ligand substitution reactions. smolecule.comlibretexts.org The chloride or carbonyl ligands can be replaced by other functionalities. smolecule.com

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles and strong bases. libretexts.orglibretexts.orglibretexts.org Their fundamental reaction involves the nucleophilic attack of the carbanionic carbon on an electrophilic center. libretexts.orglibretexts.org In the context of Chlorocarbonyl gold(I), these reagents can be used to create new gold-carbon bonds by substituting the chloride ligand. While specific documented examples of Au(CO)Cl reacting directly with Grignard or organolithium reagents are sparse in the provided search results, the general reactivity pattern of gold(I) halide complexes suggests that such reactions would proceed via nucleophilic substitution at the gold center. For instance, related gold(I) chloride complexes, such as [AuCl(tht)], react with organometallic reagents like [Au(C₆F₅)(tht)] to form new organogold compounds. mdpi.com

The ligands on Chlorocarbonyl gold(I) can be substituted to form a variety of related gold(I) derivatives. These substitution reactions are a key aspect of its chemistry. smolecule.com

Substitution with Phosphines: The chloride ligand in Au(CO)Cl can be readily substituted by phosphine (B1218219) ligands. This leads to the formation of cationic gold(I) carbonyl complexes. For example, reaction with a bulky phosphine like trimesitylphosphine (B1301856) can yield complexes of the type [(R₃P)Au(CO)]⁺. acs.org These reactions are often driven by the strong affinity of the soft gold(I) center for soft phosphine donors.

Substitution with Amines and Other Ligands: The chloride or carbonyl group can be replaced by other ligands, such as amines, under mild conditions. smolecule.com This allows for the synthesis of a diverse range of gold(I) complexes with tailored electronic and steric properties. The reaction of gold(I) precursors with ligands like amidophosphines demonstrates the facile nature of these substitution reactions to form complexes such as [AuCl(L)] or [AuL₂]⁺, where L is the new ligand. mdpi.com

| Reagent Type | Reaction Type | Product Type | Example Product | Reference |

|---|---|---|---|---|

| Organometallic Reagents (e.g., RLi, RMgX) | Nucleophilic Substitution | Organogold(I) carbonyls | R-Au(CO) | libretexts.orglibretexts.org |

| Phosphines (e.g., Mes₃P) | Ligand Substitution | Cationic phosphine gold(I) carbonyls | [(Mes₃P)Au(CO)]⁺ | acs.org |

| Amines, Thioamides | Ligand Substitution | Neutral or Cationic Gold(I) Complexes | [AuCl(Amine)] or [Au(Amine)(CO)]⁺ | smolecule.com |

Electronic Structure and Bonding Analysis

Theoretical and Computational Investigations of Gold(I) Carbonyls

Computational chemistry provides powerful tools to probe the electronic environment of complex molecules like chlorocarbonyl gold(I). These studies offer insights that complement experimental findings and help in building a comprehensive model of bonding and reactivity.

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and bonding in gold complexes. nih.govaip.org DFT calculations on Au(CO)Cl and related gold carbonyl compounds have been pivotal in understanding the interactions between the gold center and the carbonyl (CO) and chloro (Cl) ligands. nih.govaip.org These calculations can accurately predict molecular geometries, vibrational frequencies, and the nature of the frontier molecular orbitals. For instance, DFT studies on gold nanoparticles formed from Au(CO)Cl in ionic liquids suggest that the interaction between the gold center and the anions of the ionic liquid is a significant stabilizing factor. nih.govcolab.wshhu.de Furthermore, DFT has been employed to study the self-diffusion of gold atoms on gold surfaces in the presence of a chlorine adlayer, providing insights into the fundamental processes that can occur on catalyst surfaces. aip.org

The interaction between a transition metal and a carbonyl ligand is classically described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation and π-backbonding. rsc.orgwikipedia.org

σ-Donation: This involves the donation of electron density from the highest occupied molecular orbital (HOMO) of the CO molecule (the 5σ orbital, which is primarily located on the carbon atom) to an empty orbital of appropriate symmetry on the gold atom. rsc.orgresearchgate.net

π-Backbonding: This is the synergistic back-donation of electron density from a filled d-orbital of the gold atom to the empty π* antibonding orbitals of the CO molecule. rsc.orgwikipedia.org

In the case of gold(I) carbonyls, including Au(CO)Cl, the extent of these interactions determines the strength and nature of the Au–CO bond. Charge-displacement analysis, a method used to quantify these interactions, has shown that in many gold(I) carbonyl complexes, the σ-donation is a significant component of the bond. rsc.orgresearchgate.netrsc.org However, the degree of π-backbonding is often more variable and has a strong correlation with changes in the C-O bond distance and its stretching frequency. rsc.orgresearchgate.netrsc.org While gold(I) is often considered a poor π-backbonder, studies have shown that it can be an important component of the bonding, even in these "non-classical" carbonyl complexes. researchgate.netrsc.org The balance between σ-donation and π-backbonding is crucial; increased π-backbonding weakens the C-O bond, leading to a decrease in its vibrational frequency, while stronger σ-donation can have the opposite effect. wikipedia.org

Due to its high atomic number (Z=79), gold experiences significant relativistic effects, which profoundly influence its chemical and physical properties. ucr.eduwikipedia.orgaip.org These effects arise from the high velocity of the inner-shell electrons, which approach a significant fraction of the speed of light. This leads to an increase in their mass, causing a contraction and stabilization of the s and p orbitals, and a destabilization and expansion of the d and f orbitals. ucr.edu

For gold, the relativistic contraction of the 6s orbital and the expansion of the 5d orbitals are particularly important. wikipedia.orgresearchgate.net This relativistic effect is responsible for many of gold's unique properties, including its characteristic yellow color, which arises from an electronic transition from the 5d to the 6s orbital. wikipedia.org In the context of chlorocarbonyl gold(I), these relativistic effects influence the energies of the gold orbitals involved in bonding, thereby affecting the strength of the σ-donation and π-backbonding interactions. aip.orgresearchgate.netaip.org Theoretical calculations that neglect relativistic effects fail to accurately predict the properties of gold compounds. ucr.edu For instance, non-relativistic calculations would incorrectly predict gold to be silvery in color. ucr.edu The stability of the Au-C bond in AuCO, for example, is only correctly explained when relativistic effects are included in the calculations. researchgate.net

Table 1: Influence of Relativistic Effects on Atomic Properties of Gold

| Property | Non-Relativistic Prediction | Relativistic Effect | Consequence |

| Color | Silvery | Absorption of blue light due to 5d-6s transition | Yellow appearance wikipedia.org |

| 6s Orbital | More diffuse | Contraction and stabilization | Stronger covalent bonds |

| 5d Orbital | More contracted | Expansion and destabilization | Increased availability for bonding researchgate.net |

| Bond Lengths | Longer | Relativistic bond contraction | Shorter, stronger bonds in many gold compounds aip.orgaip.org |

This table provides a simplified overview of the significant impact of relativistic effects on the properties of gold.

Computational studies are not limited to simple monomeric species like Au(CO)Cl but also extend to more complex gold carbonyl cluster anions and cations. These studies provide insights into metal-metal bonding and the structure of larger aggregates. DFT calculations have been used to investigate the structures and bonding in heterometallic clusters containing gold, such as [AuRu₅(CO)₁₉]⁻. nih.gov Furthermore, computational investigations of cationic gold carbonyl complexes supported by N-heterocyclic carbene (NHC) ligands, such as [(SIDipp)Au(CO)]⁺, have revealed the presence of strong Au(I)-CO bonds. nih.gov These studies on cluster and complex ions help to build a more complete picture of the coordination chemistry of gold carbonyls.

Spectroscopic Elucidation of Electronic States

Spectroscopic techniques are essential experimental tools for probing the electronic structure of molecules. By analyzing how molecules interact with electromagnetic radiation, detailed information about their electronic energy levels can be obtained.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within a molecule. uu.nlmsu.edu For transition metal complexes like chlorocarbonyl gold(I), the absorption bands in the UV-Vis spectrum are often associated with electronic transitions involving the metal d-orbitals. uu.nl

The electronic spectrum of gold nanoparticles, which can be synthesized from Au(CO)Cl, often exhibits a characteristic surface plasmon resonance (SPR) band. rsc.orgscispace.com The position and shape of this band are sensitive to the size and shape of the nanoparticles. rsc.org While the UV-Vis spectrum of a simple monomeric species like Au(CO)Cl in solution is less commonly reported in detail, the electronic transitions would be expected to involve metal-centered (d-d) transitions and possibly charge-transfer transitions between the gold atom and the ligands. The energies of these transitions are directly related to the energies of the molecular orbitals involved, which are, as discussed, heavily influenced by ligand field effects and relativistic effects. For instance, the study of gold nanoparticles has shown distinct absorption peaks that are indicative of their electronic structure. researchgate.net

Luminescence and Phosphorescence Properties of Gold(I) Carbonyls

The photophysical properties of gold(I) carbonyl complexes, and linear gold(I) complexes in general, are a subject of significant research interest. The presence of the heavy gold atom plays a crucial role, often inducing strong spin-orbit coupling that facilitates intersystem crossing from singlet to triplet excited states, leading to prominent phosphorescence. mdpi.com The luminescence characteristics are highly sensitive to the ligand environment and the presence of intermolecular interactions, particularly aurophilic Au···Au bonds in the solid state.

Chlorocarbonyl gold(I), Au(CO)Cl, exhibits distinct photophysical behavior. The complex has a long-wavelength absorption band with a maximum at 250 nm, which is assigned to a metal-centered d→s electronic transition. researchgate.net While it is not emissive in solution, solid Au(CO)Cl is a known emitter. researchgate.net In the solid state, it displays an intense, unstructured orange-red phosphorescence band with an emission maximum at 663 nm. researchgate.netresearchgate.net This emission originates from the excited d→s state and is characterized by an extremely large Stokes shift of approximately 15,000 to 20,000 cm⁻¹. researchgate.netresearchgate.net This behavior is attributed to the formation of Au-Au bonded excimers in the phosphorescent excited state; theoretical calculations suggest that the aurophilic distances, which are between 3.2 and 3.6 Å in the ground state, contract significantly to around 2.6 Å in the excited state. researchgate.net

The luminescence of gold(I) compounds can arise from various types of electronic transitions, including metal-centered (MC), ligand-to-metal charge transfer (LMCT), intraligand charge transfer (ILCT), and metal-to-metal charge transfer (MMCT) states. researchgate.net The specific nature of the excited state dictates the emission properties. In many linear gold(I) halide complexes, the emission is phosphorescent in nature, a phenomenon enhanced by the heavy-atom effect of both gold and the halide.

For instance, a series of linear gold(I) halide complexes with a diamidocarbene (DAC) ligand, (DAC)AuX (where X = Cl, Br, I), demonstrates bright phosphorescence in the solid state with photoluminescence quantum yields (PLQY) approaching unity. acs.org These complexes exhibit broad, featureless emission profiles indicative of an intramolecular charge transfer (ICT) state. acs.org The emission color can be tuned by changing the halide, shifting from sky-blue for the chloride complex (486 nm) to green for the bromide (505 nm) and yellow-green for the iodide (520 nm). acs.org This trend is accompanied by an increase in the PLQY from 86% for the chloride to 97% for the iodide, with phosphorescence lifetimes in the microsecond range. acs.org

The following table summarizes the photophysical properties of Chlorocarbonyl gold(I) and related phosphorescent gold(I) halide complexes.

| Compound | State | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (PLQY) | Excited-State Lifetime (τ) | Reference |

|---|---|---|---|---|---|---|

| Au(CO)Cl | Solid | 250 | 663 | Not Reported | Not Reported | researchgate.net |

| (DAC)AuCl | Solid | ~263, 311 | 486 | 86% | 1.0 µs | acs.org |

| (DAC)AuBr | Solid | ~263, 318 | 505 | 91% | 1.2 µs | acs.org |

| (DAC)AuI | Solid | ~263, 350 | 520 | 97% | 1.3 µs | acs.org |

| (DAC)AuSCN | Solid | ~263, 290 | 480 | 56% | 1.0 µs | acs.org |

Coordination Chemistry and Ligand Interactions of Gold I Carbonyls

Ligand Field Theory and Gold(I) Electrophilicity Modulation

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in transition metal complexes by considering the interaction between metal orbitals and ligand orbitals. wikipedia.orgbritannica.com In the case of gold(I), a d¹⁰ metal ion, all d-orbitals are filled. LFT, an extension of crystal field theory, explains how the electrostatic field of the surrounding ligands removes the degeneracy of these d-orbitals. britannica.comuri.edu

For a two-coordinate, linear complex like chlorocarbonyl gold(I), the ligands (CO and Cl⁻) primarily interact along the z-axis. This raises the energy of the d(z²) orbital most significantly, while the other d-orbitals (d(xy), d(xz), d(yz), d(x²-y²)) are less affected. Although the d-shell is full, the interaction with ligands modulates the electrophilicity of the gold(I) center. The formation of chemical bonds in these complexes involves not just electrostatic forces but also the overlap of metal and ligand orbitals. britannica.com The ability of the Au(I) center to act as an electrophile is influenced by the nature of the ligands, which can tune the energy levels of the metal's frontier orbitals, including the empty (n+1)s and (n+1)p orbitals, making the complex susceptible to nucleophilic attack or other reactions. wikipedia.org An inverted ligand field (ILF) model has also been proposed for certain gold complexes, which reconsiders the relative energy levels of metal and ligand orbitals, offering a different perspective on bonding and reactivity. acs.org

Formation and Stability of Cationic Gold(I) Carbonyl Species ([Au(CO)n]⁺)

Cationic gold(I) carbonyl complexes are typically formed by abstracting a halide ligand from a neutral precursor in the presence of carbon monoxide. For instance, reacting a complex like (L)AuCl (where L is an ancillary ligand such as a phosphine (B1218219) or N-heterocyclic carbene) with a silver salt of a non-coordinating anion (e.g., AgSbF₆) under a CO atmosphere generates the cationic species [(L)Au(CO)]⁺. acs.orgrsc.org The stability of these cationic complexes is highly dependent on the ancillary ligand 'L'. u-tokyo.ac.jp

These species are often highly reactive and can serve as potent catalysts. chemrxiv.org Their formation and stability have been studied both experimentally and theoretically. rsc.org A key characteristic of these cationic complexes is a significant blue shift in the C-O stretching frequency (ν(CO)) in their infrared spectra compared to free CO (2143 cm⁻¹). This shift is attributed to the polarization of the CO bond by the cationic gold center, which strengthens the C-O bond. acs.orgnih.gov For example, the complexes [(SIDipp)Au(CO)][SbF₆] and [(Mes₃P)Au(CO)][SbF₆] exhibit high ν(CO) values of 2197 cm⁻¹ and 2193 cm⁻¹, respectively. acs.orgrsc.org

Aurophilic Interactions in Gold(I) Carbonyl Complexes

A defining feature of gold(I) chemistry is the tendency of complexes to form aurophilic interactions, which are weak relativistic-attraction forces between gold atoms (Au···Au). These interactions are comparable in strength to weak hydrogen bonds. acs.org In the solid state, chlorocarbonyl gold(I) molecules associate through these interactions, forming a polymeric structure. researchgate.net The complex ClAuCO displays four short Au-Au contacts per gold atom, indicating strong bonding through aurophilic interactions, which is facilitated by the small size of the CO ligand. researchgate.net

Theoretical studies have confirmed the presence of Au···Au bond paths in gold carbonyl clusters. acs.org The strength of these interactions is influenced by the steric and electronic properties of the other ligands attached to the gold center. In some polynuclear gold complexes, aurophilic interactions with Au···Au distances of 2.81–3.00 Å have been observed. nih.govshu.ac.uk However, bulky ligands can sterically hinder these interactions, preventing their formation. acs.org These forces are a key factor in the structural and spectroscopic properties of gold(I) carbonyl compounds. researchgate.net

Influence of Ancillary Ligands on Coordination Geometry and Electronic Properties

The properties of chlorocarbonyl gold(I) can be significantly modified by substituting the chloride with other ancillary ligands. These ligands influence the coordination geometry, electronic structure, and reactivity of the resulting complex.

N-Heterocyclic carbenes (NHCs) are strong σ-donating ligands that form very stable bonds with gold(I). mdpi.com The reaction of (Me₂S)AuCl with NHC precursor salts is a common method for synthesizing (NHC)AuCl complexes. rsc.org These can then be converted to their carbonyl derivatives. Isolable cationic gold(I) carbonyl complexes supported by NHCs, such as [(SIDipp)Au(CO)]⁺, have been synthesized and characterized. acs.orgrsc.org The strong donation from the NHC ligand stabilizes the gold center and influences the electronic properties of the complex. acs.org The C(carbene)-Au bond length in a representative (NHC)AuCl complex is approximately 1.985 Å. researchgate.net The stability and defined nature of NHC-gold complexes have made them important in catalysis. encyclopedia.pub

Phosphines are another major class of ligands in gold chemistry, with their electronic and steric properties being highly tunable. Cationic phosphine-gold(I) carbonyl complexes, such as [(Mes₃P)Au(CO)]⁺, have been isolated and studied. acs.orgnih.gov The Au-P bond and the strong σ-donating nature of the phosphine ligand play a crucial role in the stability and reactivity of these compounds. u-tokyo.ac.jpresearchgate.net

Isocyanides (CNR) are electronically similar to carbon monoxide and also form stable complexes with gold(I). shu.ac.uk Gold(I)-isocyanide complexes can be synthesized from their corresponding gold(I)-halide precursors. researchgate.net Computational and spectroscopic studies comparing CO, cyanide (CN⁻), and isocyanide (CNtBu) ligands on gold(I) centers show that all act as π-acceptor ligands, but the bonding is dominated by Au←L σ-donation. acs.orgnih.gov The ancillary ligand (phosphine or NHC) has a measurable effect on the vibrational frequencies of the coordinated CO or CNR group.

| Complex | Ancillary Ligand Type | ν(CO) (cm⁻¹) | Reference |

|---|---|---|---|

| Free CO | N/A | 2143 | acs.org |

| [(SIDipp)Au(CO)]⁺ | NHC | 2197 | acs.orgrsc.org |

| [(Mes₃P)Au(CO)]⁺ | Phosphine | 2193 | acs.org |

| [CF₃AuCO] | Trifluoromethyl | 2210 | acs.org |

Diamidocarbenes (DACs) are a class of carbenes that are even stronger electron donors than traditional NHCs. researchgate.net A series of linear gold(I) halide complexes with a DAC ligand, (DAC)AuX (where X = Cl, Br, I), have been synthesized in high yields. acs.orgnih.gov These complexes exhibit a two-coordinate linear geometry around the gold atom. acs.org The Au-DAC carbene bond length is consistently around 1.99 Å across the halide series. acs.org

A key finding is that the bulky mesityl groups on the DAC ligand provide significant steric protection around the gold(I) center, which prevents the formation of aurophilic (Au···Au) interactions in the solid state. acs.org While direct studies on (DAC)Au(CO)Cl are limited, the strong electron-donating nature of the DAC, quantified by a low Tolman Electronic Parameter (TEP), suggests it would form a very stable, electron-rich gold center. researchgate.netacs.org This strong donation can influence the reactivity of the complex, with studies showing the diamido backbone of the carbene can be susceptible to nucleophilic attack under certain conditions. acs.orgnih.gov These complexes have also been investigated for their phosphorescent properties. nih.govrsc.org

| Complex | Au-C Bond Length (Å) | Au-X Bond Length (Å) | Au···Au Distance (Å) | Reference |

|---|---|---|---|---|

| (DAC)AuCl | 1.995(4) | 2.285(1) | None Observed | acs.org |

| (DAC)AuBr | 1.989(6) | 2.399(1) | None Observed | acs.org |

| [Au(NHC)Cl] type | ~1.985 | ~2.287 | Stacking with Au···Au interactions | researchgate.net |

| [ClAuCO]n | Not specified | Not specified | Short contacts | researchgate.net |

Reaction Mechanisms and Catalytic Reactivity of Gold I Carbonyls

General Mechanistic Pathways in Gold(I)-Catalyzed Reactions

Gold(I) catalysts, often in a cationic form, are renowned for their ability to activate unsaturated carbon-carbon bonds, rendering them susceptible to nucleophilic attack. researchgate.netnih.gov This reactivity stems from the unique electronic properties of gold, including significant relativistic effects that enhance its Lewis acidity. nih.govacs.org

Activation of π-Systems by Gold(I)

A cornerstone of gold(I) catalysis is the activation of π-systems, such as those found in alkynes, allenes, and alkenes. researchgate.netacs.orgbohrium.com Gold(I) complexes, being highly π-acidic, readily coordinate to these unsaturated bonds. This coordination withdraws electron density from the π-system, making it more electrophilic and thus primed for subsequent reactions. youtube.com The interaction between the gold(I) center and the π-bond is a key step, forming a gold-substrate complex that is the central intermediate in many gold-catalyzed transformations. numberanalytics.com

This activation is highly selective, with gold(I) catalysts often favoring alkynes over alkenes, a selectivity attributed to the specific electronic interactions between the metal and the different types of π-bonds. nih.govyoutube.com The choice of ligands attached to the gold(I) center can further modulate this reactivity, although substrate substitution patterns often play a more dominant role in directing the regiochemistry of subsequent transformations. nih.gov

Nucleophilic Functionalization of Activated Substrates

Once the π-system is activated by the gold(I) catalyst, it becomes highly susceptible to attack by a wide range of nucleophiles. nih.govacs.org This nucleophilic addition can be either intermolecular or intramolecular, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org

A diverse array of nucleophiles, including water, alcohols, amines, and carbon-based nucleophiles, can participate in these reactions. acs.orgacs.orgresearchgate.net The ability of gold(I) catalysts to function effectively in the presence of various functional groups, a consequence of their low oxophilicity, further enhances their synthetic utility. nih.govacs.org This tolerance allows for the construction of complex molecular architectures under mild reaction conditions. researchgate.net

Table 1: Examples of Nucleophilic Functionalization in Gold(I)-Catalyzed Reactions

| Nucleophile | Substrate Type | Product Type | Reference |

| Water/Alcohols | Alkynes | Ketones/Acetals | acs.org |

| Amines | Alkenes | Piperidine derivatives | acs.org |

| Carboxamides | Alkynes | Dihydropyridones | acs.org |

| Phenols | Allenamides | Functionalized Alkenes | rsc.org |

Generation and Reactivity of Gold-Carbene Intermediates

Gold-carbene intermediates are another class of highly reactive species that play a pivotal role in a multitude of gold-catalyzed reactions. numberanalytics.comrsc.org These intermediates, often described as having dual character as both a gold carbene and an α-metallocarbenium ion, are typically generated from the reaction of gold(I) catalysts with substrates like diazo compounds or through the rearrangement of gold-activated alkynes. rsc.orgacs.orgacs.org

The reactivity of gold-carbene intermediates is diverse, encompassing cyclopropanation, C-H insertion, and cycloaddition reactions. acs.orgresearchgate.netnih.gov The specific reaction pathway is influenced by the nature of the carbene, the ligands on the gold center, and the reaction conditions. acs.orgnih.gov For instance, the use of specific ligands can stabilize the gold-carbene species, allowing for their spectroscopic characterization and detailed reactivity studies. nih.gov

Mechanistic Studies Involving Carbonyl Activation

While the activation of carbon-carbon multiple bonds is a hallmark of gold(I) catalysis, the interaction of gold(I) complexes with carbonyl groups also leads to unique and synthetically valuable transformations. Chlorocarbonyl gold(I) itself is a key precursor and catalyst in various reactions. alfachemic.com

CO Activation and Carbonylation Reactions

Gold catalysts, particularly when supported on metal oxides, have demonstrated significant activity in the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). wikipedia.orgresearchgate.net In the context of homogeneous catalysis, gold(I) carbonyl complexes are key intermediates in carbonylation reactions. rsc.org These reactions involve the incorporation of a CO molecule into an organic substrate. While palladium has been a dominant metal in this area, visible-light-mediated carbonylation reactions catalyzed by other metals, including cobalt, have been developed. mdpi.com The fundamental step in these processes often involves the migratory insertion of CO into a metal-carbon bond.

Reductive C,H- and C,C-Bond Formation via Gold Carbonyl Intermediates

Recent studies have shed light on the reactivity of transient cationic gold(III) carbonyl complexes, which can act as electrophiles. dntb.gov.uarsc.org These intermediates can undergo reductive C,H-bond formation through a process akin to a water-gas-shift-type reaction, or reductive C,C-bond formation via a gold(III) carboxylate intermediate. dntb.gov.uarsc.org

In these processes, a nucleophile, such as water or methanol, attacks the coordinated CO moiety. rsc.org The subsequent reaction pathway, leading to either C-H or C-C bond formation, is dependent on the nature of the nucleophile and the reaction conditions. rsc.org These findings provide new insights into the reactivity of gold carbonyls and open up new avenues for catalytic C-H and C-C bond-forming reactions. dntb.gov.uarsc.orgnih.govresearchgate.netrsc.org

Specific Reaction Pathways Initiated by Chlorocarbonyl Gold(I)

Chlorocarbonyl gold(I) is a versatile catalyst precursor that initiates a range of reaction pathways. Although many gold-catalyzed reactions employ phosphine-ligated gold(I) complexes, these are often generated in situ from stable gold(I) halide sources like gold(I) chloride (AuCl). Au(CO)Cl is a convenient and solid source of AuCl, as the carbonyl ligand is weakly bound and easily displaced, making it a key starting material for numerous catalytic cycles.

Intermolecular Addition Reactions of Carbonyl Compounds

Gold(I) catalysts derived from chlorocarbonyl gold(I) or related chloride precursors are effective in promoting the intermolecular addition of carbonyl compounds to unsaturated systems like enynes and allenenes. nih.govnih.gov These reactions provide efficient routes to various oxygen-containing heterocyclic and bicyclic structures.

A notable example is the gold(I)-catalyzed reaction of 1,6-enynes with aldehydes. Instead of a simple addition, this can lead to a formal cycloaddition/fragmentation process, yielding 1,3-dienes. nih.gov In contrast, 1,5-enynes react with both aldehydes and ketones via a 5-endo-dig cyclization pathway to produce the corresponding cycloadducts. nih.gov

The mechanism often involves the gold(I)-catalyzed formation of a cyclopropyl (B3062369) gold(I) carbene intermediate from the enyne. acs.orgnih.gov This reactive intermediate is then intercepted by the carbonyl compound. For instance, the reaction of a 1,6-enyne with an aldehyde proceeds through the attack of the aldehyde on the gold carbene, forming an oxonium ion that undergoes a Prins-type cyclization or fragmentation. acs.orgnih.gov

The scope of these reactions is broad, with various aldehydes and ketones participating in additions to both terminal and internal alkynes within enyne systems, often with high diastereoselectivity.

Synthesis of α-Sulfenylated Carbonyl Compounds

A highly efficient and atom-economical application of gold(I) catalysis is the synthesis of α-sulfenylated carbonyl compounds from propargylic alcohols and aryl thiols. researchgate.netnih.gov Gold(I) chloride, for which Au(CO)Cl is a stable precursor, has been identified as a particularly effective catalyst for this transformation. researchgate.net

The reaction involves a regioselective sulfenylation, affording α-sulfenylated ketones and aldehydes. The process demonstrates a wide substrate scope, accommodating various primary and secondary aromatic and aliphatic propargylic alcohols, as well as aryl thiols with both electron-donating and electron-withdrawing substituents. researchgate.netnih.gov

| Propargylic Alcohol Type | Aryl Thiol Type | Product | Yield Range (%) | Reference |

|---|---|---|---|---|

| Primary Aromatic | Various Aryl Thiols | α-Sulfenylated Aldehyde | 60-97 | researchgate.net |

| Secondary Aromatic | Various Aryl Thiols | α-Sulfenylated Ketone | 60-97 | researchgate.net |

| Secondary Aliphatic | Various Aryl Thiols | α-Sulfenylated Ketone | 47-71 | researchgate.net |

The proposed mechanism suggests that the gold(I) catalyst activates the propargylic alcohol, facilitating its rearrangement and subsequent reaction with the thiol. This one-step process represents a significant improvement over other methods, offering mild conditions and high efficiency. researchgate.net

Radical Trapping by Gold Chlorides and Organogold Intermediates

While much of gold catalysis is understood through ionic intermediates, there is growing evidence for the involvement of radical pathways. Gold chlorides, including AuCl sourced from Au(CO)Cl, have been shown to trap carbon-centered radicals, leading to the formation of organogold intermediates.

Laser flash photolysis studies have provided kinetic evidence for this radical trapping occurring on the microsecond timescale. The trapping of carbon radicals by gold species is significant as it can explain the enhanced activity of gold catalysts in certain reactions when radical initiators are present. The formation of these transient organogold species represents a key step in such radical-mediated catalytic cycles.

Photoreactivity and Photoreductive Elimination

The photoreactivity of gold complexes is an emerging field with potential for novel transformations. While direct photoreductive elimination from chlorocarbonyl gold(I) is not extensively documented, related photoinduced processes involving gold catalysts and chlorinated substrates have been reported.

For example, dinuclear gold(I) catalysis under photo-irradiation can enable the divergent radical transformation of gem-dichloroalkanes. This process involves the controllable dechloroalkylation of alkenes, where the excited-state gold catalyst facilitates the homolytic cleavage of a strong C-Cl bond via an inner-sphere single electron transfer pathway. This allows gem-dichloroalkanes to act as precursors for chloroalkyl radicals, which can then be used to construct new C-C bonds.

Furthermore, gold complexes can act as photosensitizers in energy transfer (EnT) catalysis. For instance, gold(I) complexes have been used to catalyze the [2+2]-cycloaddition of coumarins and unactivated alkenes under mild, photocatalytic conditions, leading to complex cyclobutane-fused chromanones.

Advanced Spectroscopic Characterization Techniques for Gold I Carbonyls

Infrared (IR) Spectroscopy for Vibrational Analysis of M–CO Bonds

Infrared (IR) spectroscopy is a powerful probe for examining the nature of the metal-carbonyl (M-CO) bond. The stretching frequency of the carbon-monoxide ligand (ν(CO)) is particularly sensitive to the electronic environment of the metal center. In the case of gold(I) carbonyls, the position of the ν(CO) band provides insight into the degree of σ-donation from the carbonyl to the gold and the extent of π-backbonding from the gold to the carbonyl.

For chlorocarbonyl gold(I), the CO stretching frequency has been observed at 2170 cm⁻¹. researchgate.net This value is notably higher than that of free carbon monoxide (2143 cm⁻¹). ilpi.com Such a shift to a higher wavenumber, often termed a blue shift, is characteristic of non-classical metal carbonyls. It indicates that the σ-donation from the CO ligand to the gold(I) center is the dominant interaction, with negligible π-backbonding from the metal to the CO ligand's π* orbitals. This is consistent with the electron-poor nature of the gold(I) center in this complex. The strong electron-withdrawing effect of the chlorine ligand further enhances the electrophilicity of the gold atom, thereby strengthening the Au-C σ-bond and, consequently, the C-O bond.

The relationship between the charge on the metal center and the CO stretching frequency is a well-established trend. An increase in the positive charge on the metal center leads to a decrease in π-backbonding and a corresponding increase in the ν(CO) frequency. This is evident when comparing Au(CO)Cl to other gold carbonyl species. For instance, the dicarbonyl cation, [Au(CO)₂]⁺, exhibits an even higher asymmetric CO stretching frequency, further highlighting the effect of the positive charge on the metal. researchgate.net

Table 1: Infrared Spectroscopy Data for Selected Gold(I) Carbonyls

| Compound | ν(CO) (cm⁻¹) | Reference |

| Chlorocarbonyl gold(I) | 2170 | researchgate.net |

| Free Carbon Monoxide | 2143 | ilpi.com |

| [(Mes₃P)Au(CO)][SbF₆] | 2185 | researchgate.net |

| [Au(CO)₂][Sb₂F₁₁] | 2217 | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique that detects species with unpaired electrons. wikipedia.org It is a powerful tool for studying paramagnetic metal complexes and organic radicals. wikipedia.org

However, EPR spectroscopy is not a suitable technique for the direct characterization of chlorocarbonyl gold(I). Gold(I) has a d¹⁰ electronic configuration, meaning all its d-orbitals are filled with paired electrons. quora.comquora.com Consequently, chlorocarbonyl gold(I) is a diamagnetic compound, lacking the unpaired electrons necessary for an EPR signal. agmetals.comyoutube.com While bulk gold can exhibit paramagnetic properties under certain conditions, such as in nanoparticle form, simple mononuclear gold(I) complexes are characteristically diamagnetic. quora.comquora.comspring8.or.jp

The inapplicability of EPR to diamagnetic species means that information about the electronic structure of chlorocarbonyl gold(I) must be obtained through other spectroscopic methods. It is important to note that EPR can be used indirectly in studies involving gold(I) complexes if they are part of a system where a paramagnetic species is also present, for example, as a spin label. researchgate.net

Microwave Spectroscopy for Gas Phase Structural Elucidation

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of molecules in the gas phase. From these constants, highly accurate molecular structures, including bond lengths and angles, can be determined.

While a dedicated microwave spectroscopy study specifically for chlorocarbonyl gold(I) is not prominently reported, extensive research on analogous compounds like carbonyl gold iodide (OCAuI) demonstrates the utility of this technique. americanelements.com For these linear OCMX (M = Cu, Ag, Au; X = F, Cl, Br, I) complexes, microwave spectroscopy has been instrumental in determining their r₀ molecular geometries. americanelements.com

Complementary to gas-phase studies, the solid-state structure of chlorocarbonyl gold(I) has been determined by single-crystal X-ray diffraction. researchgate.net These studies reveal a linear C—Au—Cl arrangement with a bond angle of approximately 179.76°. researchgate.net The Au—C and Au—Cl bond distances were determined to be 1.976 Å and 2.3013 Å, respectively. researchgate.net This near-linear geometry in the solid state is consistent with what would be expected in the gas phase, as predicted for a simple triatomic molecule with sp hybridization on the gold atom.

Table 2: Structural Parameters of Chlorocarbonyl gold(I) from X-ray Crystallography

| Parameter | Value | Reference |

| Au-C bond length | 1.976 Å | researchgate.net |

| Au-Cl bond length | 2.3013 Å | researchgate.net |

| C-Au-Cl bond angle | 179.76° | researchgate.net |

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and isotopic composition of a compound, as well as for gaining insight into its fragmentation pathways. For chlorocarbonyl gold(I), the exact mass can be calculated from the masses of its constituent isotopes.

The monoisotopic mass of chlorocarbonyl gold(I) (¹⁹⁷Au(¹²C)(¹⁶O)³⁵Cl) is approximately 259.930337 Da. americanelements.comnih.gov In a mass spectrum, this would be observed as the molecular ion peak [Au(CO)Cl]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic pattern with signals at m/z corresponding to [Au(CO)³⁵Cl]⁺ and [Au(CO)³⁷Cl]⁺, with relative intensities of approximately 3:1.

The fragmentation of chlorocarbonyl gold(I) in the mass spectrometer is expected to proceed through the loss of the neutral carbon monoxide ligand, which is a common fragmentation pathway for metal carbonyls. This would result in a significant peak corresponding to the [AuCl]⁺ fragment. Further fragmentation could involve the loss of the chlorine atom to give the [Au]⁺ ion. The analysis of these fragmentation patterns provides confirmation of the compound's composition and connectivity.

Table 3: Predicted Mass Spectrometry Data for Chlorocarbonyl gold(I)

| Ion | Calculated m/z (for ¹⁹⁷Au, ¹²C, ¹⁶O, ³⁵Cl) | Predicted Fragmentation Pathway |

| [Au(CO)Cl]⁺ | 259.93 | Molecular Ion |

| [AuCl]⁺ | 231.94 | Loss of CO |

| [Au]⁺ | 196.97 | Loss of Cl from [AuCl]⁺ |

Applications of Chlorocarbonyl Gold I in Advanced Synthesis and Materials Science

Homogeneous Catalysis in Organic Synthesis

Gold(I) complexes, in general, are powerful catalysts renowned for their ability to activate unsaturated carbon-carbon bonds. acs.orgmdpi.com As a fundamental gold(I) source, chlorocarbonyl gold(I) serves as a key starting material or pre-catalyst for a variety of transformations. The catalytic prowess of gold(I) species stems from their character as soft and highly π-acidic Lewis acids, enabling the activation of alkynes, alkenes, and allenes toward nucleophilic attack under mild conditions. mdpi.comencyclopedia.pub While more complex ligated gold chlorides are often employed in specific reactions, they are frequently prepared from basic gold sources, and Au(CO)Cl represents the simplest reactive form, LAuCl, where L is a carbonyl group. wikipedia.org

Gold(I) catalysts are exceptionally effective in promoting the cyclization and cycloisomerization of substrates containing both a C-C multiple bond and an internal nucleophile. rsc.org The activation of an alkyne or allene (B1206475) by a cationic gold(I) species, often generated in situ from a chloride precursor, renders the unsaturated bond highly electrophilic and susceptible to attack by a nearby nucleophile. acs.org This strategy has been widely used to construct a diverse array of carbocyclic and heterocyclic structures.

The reactions typically proceed via an initial coordination of the gold(I) catalyst to the π-system of the alkyne or allene. This is followed by an intramolecular nucleophilic attack, which can occur in an exo or endo fashion, leading to the formation of a new ring system. encyclopedia.pub A final protodeauration step releases the cyclic product and regenerates the active gold(I) catalyst, closing the catalytic loop. encyclopedia.pub Gold-catalyzed cycloisomerization reactions provide a powerful method for synthesizing complex polycyclic structures in a single step. rsc.org For instance, gold(I) complexes catalyze the intramolecular cyclization of alkynoic acids to form γ-, δ-, and ε-lactones, often with high regio- and stereoselectivity. researchgate.net

Table 1: Examples of Gold(I)-Catalyzed Cyclization Reactions

| Substrate Type | Nucleophile | Product | Reference |

|---|---|---|---|

| 1,n-Enynes | Alkene | Bicyclic compounds | rsc.org |

| Alkynoic Acids | Carboxylic Acid | Lactones | researchgate.net |

| Propargylamides | Amide | Oxazoles | nih.gov |

| β-Yne-Pyrroles | Pyrrole | Fused Cycloheptapyrroles | acs.org |

The π-acidic nature of gold(I) catalysts is harnessed for the intermolecular functionalization of unsaturated C-C bonds. mdpi.commdpi.com In these reactions, the gold-activated alkyne, alkene, or allene is attacked by an external nucleophile. This process, known as hydrofunctionalization when the nucleophile is H-Nu, allows for the addition of a wide range of atoms and molecular fragments across the multiple bond. mdpi.com

Gold(I) catalysts have been shown to be effective for various transformations, including:

Hydroamination: The addition of N-H bonds across alkynes to form enamines or imines. acs.org

Hydroalkoxylation: The addition of O-H bonds from alcohols to form enol ethers or acetals. acs.orgmdpi.com

Hydration: The addition of water to alkynes to produce ketones, typically with Markovnikov selectivity for terminal alkynes. mdpi.com

Dicarbofunctionalization: The addition of two carbon-based groups across an alkyne, a challenging transformation where gold catalysis has enabled novel reaction pathways. chemrxiv.org

These reactions benefit from the mild conditions and high functional group tolerance characteristic of gold catalysis. nih.gov The choice of ligands on the gold(I) center, the counterion, and additives can significantly influence the reaction's outcome and efficiency. mdpi.comnih.gov For example, the addition of a diol to an alkyne in the presence of a gold(I) catalyst can regioselectively form cyclic acetals. acs.org

The synthesis of carbon-sulfur (C-S) bonds is crucial for the creation of numerous pharmaceuticals, agrochemicals, and materials. While many methods rely on palladium or copper catalysis, gold-catalyzed C-S bond formation has emerged as a complementary strategy. Research has shown that gold(III) complexes can undergo reductive elimination to form C-S bonds. rsc.orgresearchgate.net In one studied mechanism, the reaction of a gold(III) pincer complex with a thiol in the absence of a base leads to the formation of aryl thioethers through the reductive elimination of the Au-C and Au-S ligands. rsc.org This process is facilitated by the displacement of a coordinating ligand by the thiol, which provides the necessary conformational flexibility for the C-S bond to form. rsc.org Although this research highlights Au(III) intermediates, catalytic cycles involving Au(I)/Au(III) redox couples are a cornerstone of modern gold catalysis, suggesting pathways where a Au(I) precursor could be oxidized to the active Au(III) state to facilitate such couplings.

Role in Organogold Chemistry for Complex Molecular Architectures

Organogold chemistry involves compounds containing direct gold-carbon bonds. encyclopedia.pubwikipedia.org Chlorocarbonyl gold(I) is a key entry point into this field. Gold(I) organometallic compounds are typically two-coordinate, linear, and 14-electron species. encyclopedia.pubwikipedia.org This specific geometry and electronic configuration are central to their unique reactivity. The carbonyl ligand in Au(CO)Cl can be readily displaced by stronger donor ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or various carbon nucleophiles, to generate a vast library of organogold complexes. wikipedia.org

These complexes are not merely synthetic curiosities; they are pivotal intermediates in many of the catalytic reactions discussed previously. For instance, the nucleophilic attack on a gold-activated alkyne generates a vinyl-gold intermediate, a key organogold species that undergoes further reaction (e.g., protonolysis) to yield the final product. encyclopedia.pub The ability to generate and control the reactivity of these organogold intermediates allows chemists to construct highly complex molecular architectures from simple starting materials. The development of well-defined phosphine- or NHC-ligated gold(I) complexes, often prepared from chloride precursors, was a significant advance that spurred the rapid growth of gold catalysis. encyclopedia.pubwikipedia.org

Precursor for Advanced Materials Deposition

Beyond its catalytic applications, chlorocarbonyl gold(I) has found a significant role in materials science as a high-performance precursor for the deposition of pure gold nanostructures.

Focused Electron Beam-Induced Deposition (FEBID) is a direct-write nanofabrication technique capable of creating complex two- and three-dimensional nanostructures. tudelft.nlnih.gov The process involves introducing a precursor gas into a vacuum chamber, where a focused electron beam locally decomposes adsorbed precursor molecules, leaving a solid deposit. A major challenge in FEBID is the co-deposition of carbon from the precursor's organic ligands, which contaminates the desired material and degrades its properties. researchgate.net

Chlorocarbonyl gold(I) has been identified as a superior precursor for FEBID, overcoming many of the limitations of traditional organometallic gold compounds. researchgate.netbeilstein-journals.orgresearchgate.net Unlike precursors with large organic ligands, such as dimethyl(acetylacetonate)gold(III), Au(CO)Cl contains only a single carbonyl and a chloride ligand, which are easily removed during the electron-induced decomposition process. beilstein-journals.org This results in the deposition of high-purity gold. Research has demonstrated that using Au(CO)Cl can yield gold deposits with a purity of approximately 95 atom %. beilstein-journals.orgresearchgate.net This is a dramatic improvement over many organometallic precursors, which often result in deposits with less than 40 atom % gold. beilstein-journals.orgnih.gov The high purity translates to significantly improved electrical properties, with the resistivity of the deposited gold approaching that of bulk gold. researchgate.netresearchgate.net

Table 2: Comparison of Gold Precursors for FEBID

| Precursor | Common Name/Acronym | Gold Content in Deposit (atom %) | Reference |

|---|---|---|---|

| Au(CO)Cl | Chlorocarbonyl gold(I) | ~95% | beilstein-journals.orgresearchgate.net |

| AuCl(PF₃) | Chloro(trifluorophosphine)gold(I) | ~91-100% | researchgate.netresearchgate.net |

| [Au(CH₃)₂Cl]₂ | - | 45-61% | beilstein-journals.org |

| Au(acac)(CH₃)₂ | Dimethyl(acetylacetonate)gold(III) | 2-3% | beilstein-journals.org |

| Au(PMe₃)Me | Methyl(trimethylphosphine)gold(I) | 19-25% | nih.gov |

Synthesis of Gold-Containing Hybrid Materials

Chlorocarbonyl gold(I), with the chemical formula Au(CO)Cl, is a volatile, colorless solid that has emerged as a valuable precursor in the controlled synthesis of gold-containing hybrid materials. Its utility lies in its ability to decompose under specific conditions to yield gold atoms, which can then assemble into nanostructures within a host matrix. This method offers a pathway to creating sophisticated hybrid materials with tailored properties.

One notable application of chlorocarbonyl gold(I) is in the fabrication of gold nanoclusters within the porous structure of metal-organic frameworks (MOFs). A 2023 study detailed a solvent-free, gas-phase infiltration technique for synthesizing gold nanoclusters inside the well-defined pores of HKUST-1, a copper-based MOF. mdpi.com In this process, the volatile Au(CO)Cl is introduced into the MOF structure, where it subsequently decomposes. This decomposition releases gold atoms that aggregate into small clusters within the confines of the MOF's pores. mdpi.com

The reaction is believed to proceed via the interaction of Au(CO)Cl with residual water molecules at the copper sites of the MOF, leading to the formation of gold atoms, carbon monoxide, carbon dioxide, and hydrochloric acid. The resulting material, termed Au-nanoclusters@HKUST-1, features homogenously distributed, small gold clusters with an average of approximately five gold atoms per cluster. mdpi.com This method highlights the potential of using chlorocarbonyl gold(I) to create precisely structured hybrid materials where the gold component is integrated at the nanoscale. While the use of Au(CO)Cl for synthesizing gold nanoparticles in solution has been previously noted, its application in creating hybrid materials with MOFs represents a significant advancement. mdpi.com

The synthesis of such hybrid materials opens avenues for applications in catalysis, sensing, and photonics, where the unique properties of both the gold nanoclusters and the host matrix can be synergistically exploited. The controlled formation of these materials is crucial for achieving desired functionalities.

Research Findings on Au-nanoclusters@HKUST-1 Synthesis

| Parameter | Finding | Source |

| Gold Precursor | Chlorocarbonyl gold(I) (Au(CO)Cl) | mdpi.com |

| Host Matrix | HKUST-1 (a copper-based metal-organic framework) | mdpi.com |

| Synthesis Method | Solvent-free gas-phase infiltration and subsequent decomposition | mdpi.com |

| Resulting Material | Gold nanoclusters embedded within the HKUST-1 pores (Au-nanoclusters@HKUST-1) | mdpi.com |

| Gold Cluster Size | Average of approximately 5 gold atoms per cluster | mdpi.com |

| Distribution | Homogeneous formation and distribution of gold clusters within the MOF matrix | mdpi.com |

| Proposed Reaction | 2Au(CO)Cl + 2H₂O → 2Au + CO + CO₂ + 2HCl | mdpi.com |

Q & A

Q. What established methods are used to synthesize Chlorocarbonyl gold(I), and what experimental conditions are critical for reproducibility?

Chlorocarbonyl gold(I) ([Au(CO)Cl]) is synthesized via two primary routes:

- Photochemical insertion : Fluorocarbons are inserted into the Au–C bond of methylgold(I) complexes under controlled photochemical conditions .

- Direct auration : Reacting tris(triphenylphosphinegold(I))oxonium tetrafluoroborate with chloroform produces [Au(CO)Cl], though the product is prone to decomposition into (PPh₃)AuCl and dichlorocarbene .

- CO₂ atmosphere synthesis : Combining (CO)AuCl with secondary phosphines (e.g., R₂PH) in diethyl ether under CO₂ yields stable complexes, with rigorous exclusion of moisture and air to prevent side reactions .

Critical Conditions :

- Use anhydrous solvents and inert gas atmospheres (e.g., CO₂ or N₂).

- Monitor reaction times to avoid over-decomposition (e.g., chloroform-derived products degrade rapidly).

Q. How is Chlorocarbonyl gold(I) characterized structurally and spectroscopically?

Primary Techniques :

- X-ray crystallography : Resolves Au–Cl and Au–CO bond lengths (e.g., 2.28 Å for Au–Cl in [Au(CO)Cl]) and confirms linear geometry . Crystallographic data for related complexes are deposited in the Cambridge Structural Database (CCDC Nos. 1010556–1010557) .

- NMR spectroscopy : ¹H and ³¹P NMR identify ligand environments (e.g., δ 40–50 ppm for phosphine ligands in Au–P complexes) .

- IR spectroscopy : CO stretching frequencies (ν(CO) ~2100–2150 cm⁻¹) indicate Au–CO bond strength and electronic effects .

Methodological Considerations :

- For air-sensitive samples, use Schlenk lines or gloveboxes for sample preparation.

- Cross-validate spectral data with computational models (e.g., DFT calculations) to resolve ambiguities.

Q. What are the stability concerns for Chlorocarbonyl gold(I), and how should it be stored?

[Au(CO)Cl] is highly sensitive to air and moisture, leading to decomposition into AuCl and CO. Key stability factors:

- Storage : Keep at –20°C under inert gas (argon or nitrogen) in sealed, flame-dried glassware .

- Decomposition pathways :

- Hydrolysis: Reacts with H₂O to form AuCl and CO gas.

- Thermal degradation: Heating above 60°C accelerates decomposition .

Advanced Research Questions

Q. How can mechanistic pathways of Chlorocarbonyl gold(I) in catalytic cycles be elucidated?

Approaches :

- Kinetic studies : Monitor reaction intermediates via time-resolved IR or UV-Vis spectroscopy.

- Isotopic labeling : Use ¹³CO to track CO migration in catalytic cycles .

- Computational modeling : DFT calculations predict transition states and activation energies (e.g., Au–CO bond cleavage steps) .

Case Study : In oxidative addition reactions, [Au(CO)Cl] reacts with Pt complexes to form heterometallic species, confirmed by X-ray crystallography .

Q. How can researchers resolve contradictions in reported catalytic activities of Chlorocarbonyl gold(I) complexes?

Contradictions often arise from differences in:

- Substrate scope : Test reactivity across diverse substrates (e.g., alkenes, alkynes).

- Experimental conditions : Control ligand ratios, solvent polarity, and temperature .

- Data validation : Use statistical tools (e.g., error bars, ANOVA) and replicate experiments across labs .

Example : Discrepancies in CO insertion efficiency may stem from trace moisture or O₂ in reactions. Address via rigorous drying protocols .

Q. What strategies are recommended for designing experiments to study Chlorocarbonyl gold(I) reactivity under catalytic conditions?

Experimental Design Checklist :

- Objective alignment : Define whether the study focuses on stoichiometric or catalytic behavior.

- Control experiments : Include blank reactions (without Au) and competitor ligands (e.g., phosphines).

- In situ monitoring : Use techniques like NMR or mass spectrometry to detect transient intermediates .

- Reproducibility : Document all parameters (e.g., stirring rate, gas flow) and share raw data openly .

Example Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.